
Sulfo Cy7 bis-COOH: A Comprehensive
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfo Cy7 bis-COOH

Cat. No.: B15553901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the optical and chemical properties of

Sulfo Cy7 bis-COOH, a near-infrared (NIR) fluorescent dye. Its exceptional brightness and

water solubility make it a valuable tool for a wide range of applications in biological imaging and

diagnostics. This document outlines its key quantitative data, detailed experimental protocols

for determining its molar extinction coefficient, and a typical workflow for its use in

bioconjugation.

Core Properties of Sulfo Cy7 bis-COOH
Sulfo Cy7 bis-COOH is a derivative of the cyanine 7 dye, featuring two carboxylic acid groups

for conjugation and sulfonate groups that impart high water solubility.[1] Its strong fluorescence

in the NIR spectrum makes it an ideal candidate for deep-tissue in vivo imaging, where

background autofluorescence is minimized.[2]

Quantitative Data Summary
The following table summarizes the key spectral and physical properties of Sulfo Cy7 bis-
COOH. The data for the molar extinction coefficient and quantum yield are based on the

closely related Sulfo-Cy7 bis-NHS ester, as the terminal functional group (carboxylic acid vs.

NHS ester) has a negligible impact on the core chromophore's photophysical properties.[3]
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Property Value Reference(s)

Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹ [3][4]

Excitation Maximum (λex) ~750 nm [3]

Emission Maximum (λem) ~773 nm [3]

Quantum Yield (Φ) ~0.24 [3]

Recommended Solvents

Water, Dimethylformamide

(DMF), Dimethyl sulfoxide

(DMSO)

[3][5]

Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how

strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately

determining the concentration of the dye in solution using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional

to the concentration of the absorbing species and the path length of the light through the

solution. The equation is expressed as:

A = εcl

Where:

A is the absorbance (unitless)

ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)

c is the concentration of the substance (in mol·L⁻¹)

l is the path length of the cuvette (typically 1 cm)

Materials:
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Sulfo Cy7 bis-COOH

High-purity solvent (e.g., DMSO or phosphate-buffered saline, pH 7.4)

Calibrated analytical balance

Volumetric flasks and pipettes

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Stock Solution Preparation:

Accurately weigh a small amount of Sulfo Cy7 bis-COOH powder using an analytical

balance.

Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) in a

volumetric flask to prepare a concentrated stock solution (e.g., 1-10 mM). Ensure

complete dissolution.

Serial Dilutions:

Perform a series of accurate serial dilutions of the stock solution to prepare at least five

different concentrations in the desired working solvent (e.g., PBS). The final

concentrations should yield absorbance values between 0.1 and 1.0 at the absorption

maximum (around 750 nm) to ensure accuracy.

Absorbance Measurement:

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Set the spectrophotometer to scan a wavelength range that includes the expected

absorption maximum (e.g., 600-850 nm).
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Use the same solvent used for the dilutions as a blank to zero the spectrophotometer.

Measure the absorbance spectrum for each dilution, ensuring the peak absorbance is

recorded at the λmax (~750 nm).

Data Analysis and Calculation:

Plot a graph of absorbance at the λmax (y-axis) versus the concentration (x-axis).

Perform a linear regression analysis on the data points. The resulting graph should be a

straight line passing through the origin, confirming adherence to the Beer-Lambert law.

The slope of the line is equal to the molar extinction coefficient (ε) when the path length is

1 cm.

Antibody Labeling Workflow with Sulfo Cy7 bis-
COOH
Sulfo Cy7 bis-COOH is frequently used to label proteins, particularly antibodies, for

applications such as in vivo imaging and flow cytometry.[2] Since the carboxylic acid groups are

not directly reactive with the amine groups on proteins, they must first be activated to form a

more reactive species, such as an NHS ester.

Below is a diagram illustrating the typical workflow for labeling an antibody with Sulfo Cy7 bis-
COOH.
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Workflow for Antibody Labeling with Sulfo Cy7 bis-COOH.

Detailed Steps for Antibody Labeling:

Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a

concentration of 2-10 mg/mL for optimal labeling.[6] Buffers containing primary amines like

Tris will compete with the antibody for reaction with the activated dye.

Dye Preparation and Activation:

Dissolve the Sulfo Cy7 bis-COOH in anhydrous DMSO to create a stock solution (e.g., 10

mM).

To activate the carboxylic acids, reagents such as EDC (1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are added to the dye

solution. This in-situ reaction forms a semi-stable NHS ester that is reactive towards

primary amines.

Conjugation:

The activated dye solution is added to the antibody solution. The molar ratio of dye to

antibody is a critical parameter that needs to be optimized for the specific application; a

starting point is often a 10-fold molar excess of the dye.[1]

The reaction mixture is incubated, typically for 1-2 hours at room temperature, protected

from light.

Purification:

After the reaction, it is crucial to remove any unconjugated dye. This is commonly

achieved by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.[6][7]

Quality Control - Degree of Labeling (DOL) Calculation:

The final step is to determine the average number of dye molecules conjugated to each

antibody molecule (the DOL).
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This is calculated by measuring the absorbance of the purified conjugate at 280 nm (for

the protein) and at the dye's absorbance maximum (~750 nm).

The following formula is used:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

Amax is the absorbance of the conjugate at ~750 nm.

A280 is the absorbance of the conjugate at 280 nm.

εprotein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

εdye is the molar extinction coefficient of the dye at its λmax (~240,600 M⁻¹cm⁻¹).

CF is a correction factor for the dye's absorbance at 280 nm (typically provided by the dye

manufacturer).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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